molecular formula C11H13FO2 B13081694 3-Fluoro-5-isobutoxybenzaldehyde

3-Fluoro-5-isobutoxybenzaldehyde

Cat. No.: B13081694
M. Wt: 196.22 g/mol
InChI Key: IMLYCSNVOKBLEW-UHFFFAOYSA-N
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Description

3-Fluoro-5-isobutoxybenzaldehyde is an organic compound with the molecular formula C11H13FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and an isobutoxy group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-isobutoxybenzaldehyde can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorobenzaldehyde with isobutyl alcohol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-isobutoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-isobutoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-isobutoxybenzaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the isobutoxy group can influence its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-isobutoxybenzaldehyde is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This can result in different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

3-fluoro-5-(2-methylpropoxy)benzaldehyde

InChI

InChI=1S/C11H13FO2/c1-8(2)7-14-11-4-9(6-13)3-10(12)5-11/h3-6,8H,7H2,1-2H3

InChI Key

IMLYCSNVOKBLEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)C=O)F

Origin of Product

United States

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